Cas no 2287280-73-1 (Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/2287280-73-1x500.png)
Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate
- 2287280-73-1
- EN300-6747257
-
- インチ: 1S/C11H19NO3/c1-2-15-10(13)9-7-12-5-3-11(9)4-6-14-8-11/h9,12H,2-8H2,1H3
- InChIKey: SNOBPUDAQAYUAY-UHFFFAOYSA-N
- ほほえんだ: O1CCC2(C1)CCNCC2C(=O)OCC
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747257-2.5g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 2.5g |
$2268.0 | 2025-03-13 | |
Enamine | EN300-6747257-5.0g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 5.0g |
$3355.0 | 2025-03-13 | |
Enamine | EN300-6747257-0.25g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 0.25g |
$1065.0 | 2025-03-13 | |
Enamine | EN300-6747257-0.1g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 0.1g |
$1019.0 | 2025-03-13 | |
Enamine | EN300-6747257-0.05g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 0.05g |
$972.0 | 2025-03-13 | |
Enamine | EN300-6747257-10.0g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 10.0g |
$4974.0 | 2025-03-13 | |
Enamine | EN300-6747257-0.5g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 0.5g |
$1111.0 | 2025-03-13 | |
Enamine | EN300-6747257-1.0g |
ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
2287280-73-1 | 95.0% | 1.0g |
$1157.0 | 2025-03-13 |
Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylateに関する追加情報
Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate (CAS No. 2287280-73-1): A Comprehensive Overview
Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate (CAS No. 2287280-73-1) is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its intriguing spirocyclic framework and potential biological activities. This compound belongs to the class of spirooxindole derivatives, which are known for their diverse pharmacological properties and applications in drug discovery.
The molecular structure of Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate features a spirocyclic core consisting of an oxygen atom and an azabicyclo[4.5.0]decanone ring system, which is further functionalized with a carboxylate ester group at the 6-position and an ethyl moiety at the 1-position. This unique architecture imparts distinct chemical and biological properties, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit multiple binding modes and interact with biological targets in complex ways. The spirocyclic core in Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate provides a rigid framework that can be modulated to enhance binding affinity and selectivity towards specific biological receptors. This has led to its exploration as a potential lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate is its potential application in the treatment of neurological disorders. Preclinical studies have suggested that spirocyclic compounds can modulate neurotransmitter activity and exhibit neuroprotective effects. The presence of both oxygen and nitrogen heteroatoms in its structure allows for interactions with various biological targets, including enzymes and receptors involved in neural signaling pathways.
Furthermore, the carboxylate ester group in Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties. This flexibility has been exploited by researchers to develop analogs with enhanced solubility, bioavailability, and metabolic stability, which are crucial factors for successful drug development.
The synthesis of Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the spirocyclic core efficiently. These techniques not only improve the scalability of production but also allow for the introduction of structural diversity into the compound library.
In addition to its pharmaceutical applications, Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate has shown promise in materials science research. Its unique molecular architecture makes it a suitable candidate for developing novel polymers and functional materials with specific properties such as enhanced thermal stability or biodegradability. The spirocyclic core can serve as a building block for creating complex polymer structures that exhibit desirable characteristics for various industrial applications.
The growing body of research on spirocyclic compounds underscores their significance as versatile scaffolds in drug discovery and material science. The structural features of Ethyl 2-oxa-8 azaspiro[4.5]decane -6 -carboxylate, particularly its spirocyclic oxindole motif, make it an attractive candidate for further exploration in both academic and industrial settings. Continued investigation into this compound is expected to yield novel insights into its biological activities and potential therapeutic applications.
As our understanding of molecular interactions advances, compounds like Ethyl 2-oxa -8 azaspiro [4 .5 ] decane -6 -carboxylate are poised to play a pivotal role in shaping the future of pharmaceutical innovation. Their unique structural features offer opportunities to develop next-generation therapeutics with improved efficacy and reduced side effects. By leveraging cutting-edge synthetic methods and computational modeling techniques, researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before.
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